2-Piperidone

描述

2-Piperidone (δ-valerolactam; CAS 675-20-7) is a six-membered lactam with the molecular formula C₅H₉NO (MW: 99.13 g/mol) . It is a cyclic amide derived from 5-aminovaleric acid (5-AVA) via intramolecular cyclization . Industrially, it serves as a precursor for nylon-5 and nylon-6,5 synthesis . Biologically, this compound is a biomarker linked to CYP2E1 activity in mice and is implicated in neuroprotection and β-amyloid aggregation inhibition in Alzheimer’s disease research .

准备方法

Synthetic Routes and Reaction Conditions: 2-Piperidone can be synthesized through several methods. One common approach involves the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . Another method includes the reaction of N-hydroxyl-cyclopentyl imine with paratoluensulfonyl chloride in an alkaline aqueous solution .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Additionally, an organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

化学反应分析

General Reactivity

The chemical reactivity of 2-piperidone is primarily governed by its cyclic amide structure. The presence of the nitrogen and carbonyl group within the ring allows it to participate in a variety of reactions, including:

-

Hydrolysis: Lactams can undergo hydrolysis to form amino acids. This reaction typically requires strong acidic or basic conditions and elevated temperatures.

-

Alkylation: The nitrogen atom in the ring can be alkylated, leading to the formation of N-substituted piperidones.

-

Acylation: Similar to alkylation, the nitrogen atom can also be acylated, introducing acyl groups onto the ring.

-

Ring-opening polymerization: this compound is a monomer of nylon 5, and can undergo polymerization to form a polyamide .

This compound as a Biomarker

-

CYP2E1 Activity: Research indicates that this compound may serve as a biomarker for Cytochrome P450 2E1 (CYP2E1) activity . Studies with mice have shown an inverse correlation between urinary this compound levels and CYP2E1 activity .

-

Metabolism and Precursor Relationships: this compound is a direct precursor of 6-hydroxy-2-piperidone, with the production of the latter being dose-dependent on this compound treatment . CYP2E1 plays a catalytic role in the biotransformation of this compound to 6-hydroxy-2-piperidone .

科学研究应用

Antiasthmatic Activity

Recent studies have demonstrated that 2-piperidone exhibits significant antiasthmatic properties. In experiments involving guinea pigs, it was shown to act as a bronchodilator by opposing bronchospasm induced by histamine and acetylcholine more effectively than standard drugs like chlorpheniramine and atropine sulfate. The compound's antihistaminic activity was validated through various models, indicating its potential for developing new treatments for asthma and related respiratory conditions .

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties. In studies comparing its effects with the standard drug silymarin, this compound demonstrated equipotent results in reducing biochemical markers of liver damage and promoting the regeneration of damaged hepatocytes. This suggests that this compound could be further developed as a therapeutic agent for liver disorders .

Neuroprotective Properties

The compound has been recognized for its neuroprotective effects, particularly in the context of Alzheimer's disease. Novel derivatives of this compound were synthesized and evaluated for their ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Some derivatives showed promising anti-inflammatory properties, further supporting their potential as multifunctional agents for neurodegenerative diseases .

Synthesis of Nylon

In industrial chemistry, this compound is valued as a raw material for the production of nylon and other polymers. Its derivatives are used to synthesize various chemical compounds that serve as building blocks in polymer chemistry .

Biochemical Marker

Recent research indicates that this compound can act as a biomarker for certain diseases, highlighting its relevance in clinical diagnostics and research into metabolic disorders .

Case Studies

作用机制

The mechanism of action of 2-Piperidone involves its role as a precursor in various chemical reactionsThe molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Pyrrolidone (γ-Butyrolactam)

- Structure: Five-membered lactam (C₄H₇NO; MW: 85.10 g/mol).

- Synthesis: Catalytic oxidation of pyrrolidine using CeO₂-supported gold nanoparticles yields 2-pyrrolidone (97% yield) .

- Applications : Solvent, polymer precursor (nylon-4).

- Key Differences :

Caprolactam (ε-Caprolactam)

- Structure: Seven-membered lactam (C₆H₁₁NO; MW: 113.16 g/mol).

- Synthesis: Industrially produced via Beckmann rearrangement of cyclohexanone oxime.

- Applications : Nylon-6 production.

- Key Differences: Larger ring size increases thermal stability and mechanical strength in polymers. No reported metabolic roles in mammals, unlike this compound’s link to CYP2E1 .

4-(p-Chlorobenzoyl)-2-Piperidone

- Structure : this compound derivative with a p-chlorobenzoyl substituent.

- Metabolism: Unusual oxidative metabolite of neuroleptic agents (e.g., RMI 9901) in rats, highlighting this compound’s role in xenobiotic processing .

- Key Differences :

- Substituted derivatives exhibit distinct pharmacokinetics and bioactivity compared to unmodified this compound.

6-Hydroxy-2-Piperidone

- Structure : Hydroxylated derivative of this compound.

- Metabolism : Formed via CYP2E1-mediated oxidation of this compound in mice, indicating enzymatic specificity absent in other lactams .

- Key Differences :

- Higher polarity reduces membrane permeability compared to this compound.

Comparative Metabolism

- This compound : Metabolized by CYP2E1 to 6-hydroxy-2-piperidone in mice; inversely correlates with CYP2E1 activity .

- 2-Pyrrolidone: No known CYP-mediated oxidation pathways.

Industrial and Pharmaceutical Relevance

This compound in Drug Development

- Derivatives inhibit β-amyloid aggregation (Alzheimer’s) and MyD88 dimerization (anti-inflammatory) .

- Key intermediate in Apixaban synthesis, though high production costs persist .

Market and Production

生物活性

2-Piperidone, a cyclic amine compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its role as a biomarker, its cytotoxic properties against cancer cells, and its potential therapeutic applications.

Chemical Structure and Properties

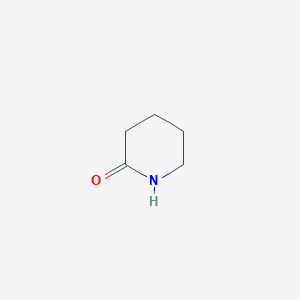

This compound is a six-membered heterocyclic compound with a ketone functional group. Its structural formula is represented as follows:

The compound exists in two tautomeric forms, which can influence its reactivity and biological interactions. It is slightly more polymerizable than other piperidones but is kinetically less reactive, making it an interesting subject for further research in medicinal chemistry .

1. Biomarker for CYP2E1 Activity

Recent studies have identified this compound as a potential biomarker for the activity of cytochrome P450 2E1 (CYP2E1). Research conducted on various mouse models indicated that the concentration of this compound in urine inversely correlated with CYP2E1 activity. In Cyp2e1-null mice, higher levels of this compound were observed due to altered biosynthesis and degradation pathways compared to wild-type (WT) mice .

Key Findings:

- Correlation with CYP2E1: The levels of this compound serve as a non-invasive biomarker for monitoring CYP2E1 activity.

- Gender Variability: Notable differences in this compound levels were observed between male and female mice, suggesting hormonal influences on its metabolism.

2. Cytotoxic Effects Against Cancer Cells

Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has been shown to induce apoptosis in breast, pancreatic, and colon cancer cells. The mechanisms involved include the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase pathways .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cancer Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | Low | Induction of apoptosis via ROS accumulation |

| Pancreatic Cancer | Low | Mitochondrial depolarization |

| Colon Cancer | Low | Activation of caspase-3/7 and proteasome inhibition |

3. Therapeutic Applications

In addition to its role as a biomarker and cytotoxic agent, this compound has shown promise in other therapeutic areas:

- Antiasthmatic Activity: Synthetic derivatives of this compound have demonstrated antioxidant and anti-inflammatory properties. Studies involving guinea pig models showed that this compound could significantly reduce bronchoconstriction, indicating potential use in asthma management .

- Neuroprotective Effects: Histopathological studies suggest that this compound can promote the regeneration of damaged hepatocytes, which may extend to neuroprotective applications .

Case Studies

Case Study: Anticancer Activity

A study evaluated the effects of two novel piperidones (2608 and 2610) alongside this compound on various cancer cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways . The findings underscore the potential of piperidones as effective anticancer agents.

Case Study: Antiasthmatic Properties

In another study focused on antiasthmatic activity, researchers administered varying doses of this compound to guinea pigs. The results indicated significant improvements in airway responsiveness, suggesting that this compound could be developed into an effective treatment for asthma .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 2-piperidone, and how do they differ in efficiency?

- Methodological Answer : this compound is synthesized via chemical and enzymatic pathways. Chemical methods include cyclization of 5-aminovaleric acid (5AVA) under acidic conditions or catalytic dehydration. Enzymatic routes utilize cyclases like ORF26 (ATP-dependent), Act (CoA-transferase), and CaiC (ligase) . Biosynthesis efficiency varies: avaC, a novel cyclase from Collinsella intestinalis, converts 5AVA to this compound with ~50x higher yield compared to ORF26 in heterologous systems .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. Key spectral markers include:

- ¹H NMR : Singlet at δ=4.79 ppm (NH proton), triplets at δ=3.27 ppm (H-3) and δ=2.30 ppm (H-6), and a multiplet at δ=1.76 ppm (H-4/H-5) .

- ¹³C NMR : Carbonyl carbon at δ=173 ppm; methylene carbons (C-3, C-6, C-4, C-5) at δ=41.61–20.40 ppm .

Infrared (IR) spectroscopy confirms lactam carbonyl absorption (~1650–1700 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight containers, avoiding oxidizers, strong acids/bases. Acute oral toxicity (rat LD₅₀: 6400 mg/kg) necessitates PPE (gloves, goggles). No carcinogenicity/mutagenicity data exist; assume precautionary handling .

Advanced Research Questions

Q. What mechanisms underlie this compound’s hepatoprotective activity?

- Methodological Answer : In Talinum portulacifolium extracts, this compound inhibits CYP2E1 activation and reduces reactive oxygen species (ROS) in CCl₄-induced liver toxicity models. Validate via in vivo studies with liver enzyme assays (ALT, AST) and histopathological analysis .

Q. How to resolve contradictions in proposed mechanisms of action across studies?

- Methodological Answer : Use comparative metabolomics and transcriptomics. For example, discrepancies in ROS modulation vs. direct enzyme inhibition can be tested via CRISPR-Cas9 knockout of CYP2E1 in hepatocytes, followed by this compound exposure and ROS quantification .

Q. How can enzymatic conversion of 5AVA to this compound be optimized?

- Methodological Answer : Screen homologs of avaC (e.g., from Clostridium spp.) using a two-plasmid biosensor system (pLacSens-GFP reporter). Optimize reaction conditions (pH, temperature) and codon-optimize avaC for heterologous expression. Current yields: ~50 mM this compound from 5 mM 5AVA .

Q. What experimental designs validate cross-feeding interactions in microbial this compound synthesis?

- Methodological Answer : Co-culture Clostridium difficile (converts proline to 5AVA) with C. intestinalis (expresses avaC). Quantify this compound via LC-MS/MS and track substrate/product ratios. Use One-way ANOVA with Tukey’s post hoc test for statistical significance .

Q. How to assess this compound’s environmental impact and biodegradability?

- Methodological Answer : Measure log KOW (-0.46) to predict soil mobility. Perform OECD 301D biodegradation tests: incubate this compound with activated sludge and monitor CO₂ evolution. No PBT/vPvB risk per REACH Annex XIII .

Q. What methodologies confirm this compound’s role as a disease biomarker?

- Methodological Answer : Conduct metabolomic profiling (LC-MS/MS) of clinical samples (e.g., IBD patients vs. controls). Use receiver operating characteristic (ROC) curves to validate specificity. Correlate serum this compound levels with gut microbiota composition via 16S rRNA sequencing .

Q. How to address gaps in toxicological data for this compound?

属性

IUPAC Name |

piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWHAWMETYGRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25036-00-4 | |

| Record name | 2-Piperidinone, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25036-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060976 | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | 2-Piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20533 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

291 mg/mL at 25 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

675-20-7, 27154-43-4 | |

| Record name | 2-Piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027154434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN0GQQ6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

39.5 °C | |

| Record name | 2-Piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。